2-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline
CAS No.: 2034223-75-9
Cat. No.: VC7342591
Molecular Formula: C18H17N5O3
Molecular Weight: 351.366
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034223-75-9 |
|---|---|
| Molecular Formula | C18H17N5O3 |
| Molecular Weight | 351.366 |
| IUPAC Name | [3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-quinoxalin-2-ylmethanone |
| Standard InChI | InChI=1S/C18H17N5O3/c1-25-16-6-7-17(22-21-16)26-12-8-9-23(11-12)18(24)15-10-19-13-4-2-3-5-14(13)20-15/h2-7,10,12H,8-9,11H2,1H3 |
| Standard InChI Key | STJUZRLQBCPNDH-UHFFFAOYSA-N |
| SMILES | COC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=NC4=CC=CC=C4N=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a quinoxaline core linked to a pyrrolidine ring via a carbonyl group, with a 6-methoxypyridazin-3-yloxy substituent at the pyrrolidine’s 3-position. The IUPAC name, [3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-quinoxalin-2-ylmethanone, reflects this connectivity . The SMILES notation (COC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=NC4=CC=CC=C4N=C3) and InChIKey (STJUZRLQBCPNDH-UHFFFAOYSA-N) provide unambiguous representations of its structure .
Physical Properties
Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇N₅O₃ |
| Molecular Weight | 351.366 g/mol |
| Solubility | Not available |
| PubChem CID | 91627482 |
The lack of solubility data underscores the need for experimental determination in various solvents, which is critical for pharmacokinetic profiling.
Synthesis and Industrial Production
Industrial Optimization
Scalable production could leverage:
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Continuous flow reactors: Enhance reaction control and yield while reducing byproducts.
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Automated purification systems: Chromatography or crystallization platforms to isolate high-purity batches.
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Process analytical technology (PAT): Real-time monitoring using IR or Raman spectroscopy to ensure consistency .
Analytical Characterization
Spectroscopic Methods
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Infrared (IR) Spectroscopy:
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Nuclear Magnetic Resonance (NMR):
Mass Spectrometry
High-resolution ESI-MS would exhibit a molecular ion peak at m/z 351.366 [M+H]⁺, with fragmentation patterns reflecting cleavage at the pyrrolidine-quinoxaline junction .
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